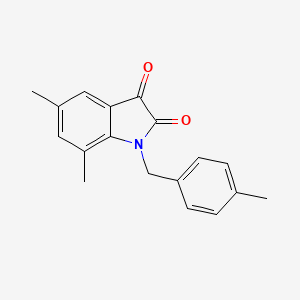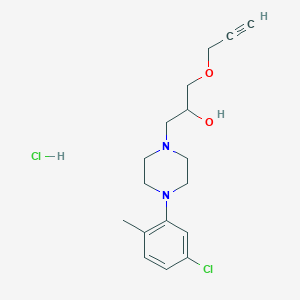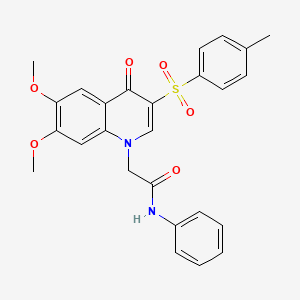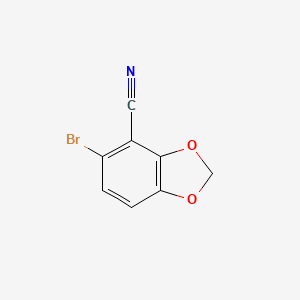
5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indoline-2,3-dione derivatives, such as 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione, involves several steps. For instance, the reaction of isatins with 1,2-dibromoethane can afford compound 31, which can further react with NaN3 in DMF to yield 1-(4-azidoalkyl)indoline-2,3-dione . The efficiency of the synthesis can be improved by using palladium-catalyzed intramolecular amination .Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its diverse applications. The structure includes an indoline-2,3-dione core, which is a significant heterocyclic system found in natural products and drugs .Chemical Reactions Analysis
Indoline-2,3-dione derivatives can participate in various chemical reactions. For example, halogenated indoles, such as 5-iodoindole, have shown promising inhibitory activity against Mycobacterium tuberculosis DNA gyrase . This suggests that this compound could potentially exhibit similar biological activities.Aplicaciones Científicas De Investigación
Antimicrobial Applications
5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione has been synthesized and evaluated for antimicrobial properties. A study by Ramadan, Rasheed, & El Ashry (2019) found that certain derivatives of this compound showed moderate inhibitory activity against the fungus Candida albicans and Gram-positive bacteria Staphylococcus aureus.
Cytotoxic Applications
Derivatives of this compound have been investigated for their cytotoxic properties. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and found them to be potent cytotoxins against various cancer cell lines.
Anticonvulsant Activity
Some derivatives based on this compound have been found to exhibit anticonvulsant activity. A study by Sorokina, Alekseeva, Parshin, & Granik (2007) demonstrated the synthesis of several derivatives with potential anticonvulsant properties.
Potential Antidepressant Activity
The compound's derivatives have also been investigated for antidepressant activity. Wessels, Schwan, & Pong (1980) synthesized a derivative that showed potential antidepressant activity in mice, with a different mechanism from traditional antidepressants.
Synthesis of Heterotricyclic Compounds
It serves as a base for synthesizing various heterotricyclic compounds. Sorokina, Alekseeva, Parshin, & Granik (2007) synthesized a large group of derivatives, including pyrrolo-[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives, on the basis of pyrrolidine-2,4-dione (tetramic acid).
Synthesis of Polycyclic 1,4-Benzoquinones
The compound is used in the generation and reactions of cyclohexene diones, which are important in the synthesis of polycyclic 1,4-benzoquinones. Kanao & Oda (1984) explored this application, demonstrating its usefulness in organic synthesis.
Mecanismo De Acción
It’s worth noting that indole derivatives, to which this compound belongs, are known to have significant biological activities and are prevalent in many natural products and drugs . They play a main role in cell biology and have been used for the treatment of various disorders in the human body .
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Direcciones Futuras
The future directions for 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione could involve further exploration of its biological activities. Given the promising inhibitory activity of related compounds against Mycobacterium tuberculosis , it would be interesting to investigate the potential of this compound as a novel antimicrobial agent. Additionally, the development of more efficient synthesis methods could also be a valuable area of future research .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione are not yet fully understood. Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology
Cellular Effects
The cellular effects of this compound are also not well-studied. Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
5,7-dimethyl-1-[(4-methylphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-11-4-6-14(7-5-11)10-19-16-13(3)8-12(2)9-15(16)17(20)18(19)21/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEDXPVYCIWLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C(=O)C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide](/img/structure/B2707471.png)
![1-(3-Chlorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2707477.png)
![Ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707479.png)
![N-(4-bromo-2-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2707480.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2707482.png)

![2,5-Dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2707484.png)

![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2707486.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methoxy-2-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2707488.png)
![N-(4-ethoxyphenethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2707489.png)

